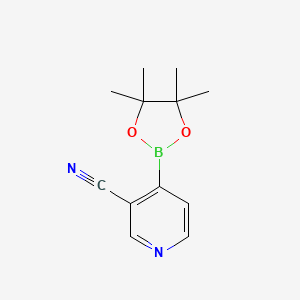

Ester pinacolique de l’acide 3-cyanopyridine-4-boronique

Vue d'ensemble

Description

3-Cyanopyridine-4-boronic acid pinacol ester is a chemical compound with the molecular formula C12H15BN2O2 . It is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Molecular Structure Analysis

The molecular structure of 3-Cyanopyridine-4-boronic acid pinacol ester consists of a cyanopyridine ring attached to a boronic acid pinacol ester group . The empirical formula is C12H15BN2O2 .Chemical Reactions Analysis

Boronic esters, including 3-Cyanopyridine-4-boronic acid pinacol ester, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are catalyzed by palladium .Applications De Recherche Scientifique

Réactions de synthèse organique

Les composés d’ester pinacolique d’acide boronique, comme celui-ci, sont des intermédiaires réactionnels importants dans les réactions de synthèse organique . Ils ont de nombreuses applications dans les réactions de couplage carbone-carbone et de couplage carbone-hétéroatome .

Activité biologique et effets pharmacologiques

En raison de leur structure unique, ces composés présentent une bonne activité biologique et des effets pharmacologiques . Ils ont été largement utilisés dans la thérapie de capture de neutrons par le bore et les polymères de transport de médicaments à rétroaction dans le traitement du cancer .

Réaction de Suzuki

L’acide arylboronique, qui est économique et facile à obtenir, est stable à l’eau et à l’air. Il est l’un des nucléophiles importants dans la réaction de Suzuki . Ce composé, étant un dérivé de l’acide arylboronique, a un large éventail d’applications dans ce contexte .

Médicaments contenant du fluor

La forte électronégativité des atomes de fluor augmente l’affinité pour le carbone, par conséquent, les médicaments contenant du fluor présentent les avantages d’une activité biologique élevée, d’une forte stabilité et d’une résistance aux médicaments . Ce composé, étant un composé contenant du fluor, peut être utilisé dans le développement de ces médicaments .

Anesthésiques locaux amides

Les anesthésiques locaux amides sont largement utilisés en chirurgie clinique du cancer . Des études in vivo et des données cliniques montrent que l’utilisation d’anesthésiques locaux amides peut être bénéfique pour le traitement du cancer . Ce composé, étant un amide, a de bonnes perspectives d’application dans ce domaine .

Synthèse de nouveaux copolymères

Ce composé peut être utilisé dans la synthèse, les propriétés optiques et électrochimiques de nouveaux copolymères à base de benzothiadiazole et d’unités arènes riches en électrons .

Synthèse de composés biologiquement actifs

Ce composé peut être utilisé comme intermédiaire important dans la synthèse de nombreux composés biologiquement actifs tels que le crizotinib .

Structure cristalline et étude DFT

Le composé peut être utilisé dans l’étude des structures cristallines et les calculs de théorie de la fonctionnelle de la densité (DFT) . Les caractéristiques de la structure moléculaire, la conformation et certaines propriétés physiques et chimiques spéciales du composé peuvent être révélées grâce à ces études .

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound is a boronic acid derivative, which are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The boronic ester group in the compound can undergo transmetalation with a palladium complex, a key step in the Suzuki-Miyaura coupling .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound can participate, is widely used in organic synthesis, including the synthesis of various biologically active compounds .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use, such as the target molecule or pathway it interacts with. In the context of Suzuki-Miyaura coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be influenced by various factors, including the choice of solvent, temperature, and the presence of a base . .

Avantages Et Limitations Des Expériences En Laboratoire

3-Cyanopyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively inexpensive molecule, and it is relatively easy to synthesize. In addition, it is a versatile molecule that can be used in a variety of scientific applications, including in the synthesis of small molecules, in the development of pharmaceuticals, and in the study of biochemical and physiological processes.

However, there are some limitations to the use of 3-Cyanopyridine-4-boronic acid pinacol ester in laboratory experiments. It is a relatively unstable molecule, and it can be difficult to store for extended periods of time. In addition, it is not always easy to control the concentration of 3-Cyanopyridine-4-boronic acid pinacol ester in the reaction, which can lead to inconsistent results.

Orientations Futures

There are several potential future directions for the use of 3-Cyanopyridine-4-boronic acid pinacol ester. It could be used in the development of new pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. In addition, 3-Cyanopyridine-4-boronic acid pinacol ester could be used in the study of biochemical and physiological processes, such as enzyme activity and cell signaling. It could also be used in the synthesis of small molecules, such as amino acids, peptides, and nucleosides. Finally, 3-Cyanopyridine-4-boronic acid pinacol ester could be used in the development of new materials, such as polymers and nanomaterials.

Safety and Hazards

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-5-6-15-8-9(10)7-14/h5-6,8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDBQHAQFBWGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660623 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878194-92-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878194-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanopyridine-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)

![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)

![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)

![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine](/img/structure/B1461654.png)

amine](/img/structure/B1461664.png)

amine](/img/structure/B1461665.png)